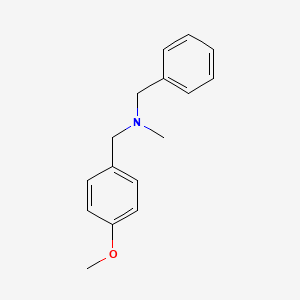
N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine
Overview
Description
N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde under catalytic hydrogenation conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a platinum-carbon catalyst. The reaction conditions include a temperature of around 30°C and a hydrogen pressure of 10 Kgf/cm². The reaction time is approximately 48 hours, resulting in a high yield of the desired product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of a one-pot reaction simplifies the process, making it suitable for large-scale production. The method involves the catalytic hydrogenation of 1-(4-methoxyphenyl)-2-propylamine and benzaldehyde in the presence of a Raney nickel catalyst, which significantly reduces production costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is commonly used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce simpler amines .
Scientific Research Applications
N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:
Biological Research: The compound is studied for its potential antimicrobial properties and its ability to interact with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the production of fine chemicals and as a building block for more complex organic compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may act as an agonist or antagonist at specific receptors, influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(4-methoxyphenyl)-2-propylamine: This compound is structurally similar but has a propylamine group instead of a methylmethanamine group.
N-benzyl-1-(4-methoxyphenyl)-2-propanamine: Another similar compound with a propanamine group.
Uniqueness
N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17(12-14-6-4-3-5-7-14)13-15-8-10-16(18-2)11-9-15/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZTJMBMMIJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















